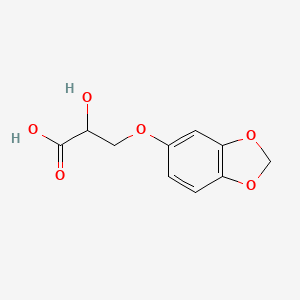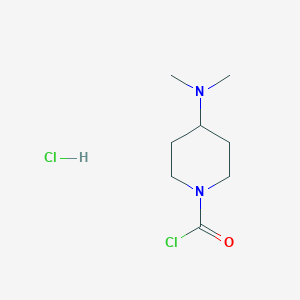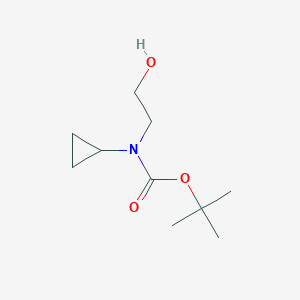
3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Materials Science and Polymer Chemistry
In materials science, derivatives of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid have been used to synthesize polymerizable benzoic acid derivatives, which exhibit liquid crystal phases and can form multilayered structures upon UV irradiation. This has implications for the development of novel liquid crystalline materials with potential applications in display technologies and nanofabrication processes (Kishikawa, Hirai, & Kohmoto, 2008).
Organic Synthesis and Catalysis
In the field of organic synthesis, research has focused on developing environmentally benign oxidation systems using derivatives of this compound. These systems utilize recyclable hypervalent iodine(III) reagents for the oxidation of alcohols to carbonyl compounds, highlighting the potential for greener synthesis pathways in chemical manufacturing (Xiao‐Qiang Li & Zhang, 2009).
Biotechnology and Bioengineering
In biotechnology, there has been significant interest in the bio-production of 3-hydroxypropanoic acid (3-HP), a derivative of this compound, from renewable resources. 3-HP is a valuable platform chemical used as a precursor in the industrial production of chemicals like acrylic acid and in bioplastic production. Research has explored metabolic engineering and synthetic biology approaches to enhance the bio-production of 3-HP in microbial cell factories, offering insights into more sustainable chemical production methods (Jers et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-7(10(12)13)4-14-6-1-2-8-9(3-6)16-5-15-8/h1-3,7,11H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQSJWIWWWIGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)

![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)

![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2599034.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2599035.png)

![2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2599038.png)

methanone](/img/structure/B2599040.png)
![7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2599042.png)

![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B2599044.png)
